molecular formula C8H15N3O B11730007 2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11730007
M. Wt: 169.22 g/mol
InChI Key: NPYSWTFNRGPXMY-UHFFFAOYSA-N
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Description

2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with a propylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-(propylamino)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Propylamino)ethanol: Similar structure but lacks the pyrazole ring.

    2-[(3-Aminopropyl)amino]ethanol: Contains an aminopropyl group instead of a propylamino group.

Uniqueness

2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both the pyrazole ring and the propylamino group, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-[3-(propylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C8H15N3O/c1-2-4-9-8-3-5-11(10-8)6-7-12/h3,5,12H,2,4,6-7H2,1H3,(H,9,10)

InChI Key

NPYSWTFNRGPXMY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)CCO

Origin of Product

United States

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